molecular formula C9H9N3O B11726105 2-[(Methoxyimino)methyl]-3-(1H-pyrrol-2-YL)prop-2-enenitrile

2-[(Methoxyimino)methyl]-3-(1H-pyrrol-2-YL)prop-2-enenitrile

Cat. No.: B11726105
M. Wt: 175.19 g/mol
InChI Key: WBVFUXYMPYQIBJ-UHFFFAOYSA-N
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Description

2-[(Methoxyimino)methyl]-3-(1H-pyrrol-2-YL)prop-2-enenitrile is a chemical compound with a complex structure that includes a methoxyimino group, a pyrrole ring, and a propenenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Methoxyimino)methyl]-3-(1H-pyrrol-2-YL)prop-2-enenitrile typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of a pyrrole derivative with a methoxyimino compound in the presence of a base. The reaction conditions often include solvents such as methanol or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-[(Methoxyimino)methyl]-3-(1H-pyrrol-2-YL)prop-2-enenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

2-[(Methoxyimino)methyl]-3-(1H-pyrrol-2-YL)prop-2-enenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Methoxyimino)methyl]-3-(1H-pyrrol-2-YL)prop-2-enenitrile involves its interaction with specific molecular targets. The methoxyimino group and pyrrole ring can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The compound may also participate in electron transfer reactions, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Hydroxyimino)methyl]-3-(1H-pyrrol-2-YL)prop-2-enenitrile
  • 2-[(Methoxyimino)methyl]-3-(1H-indol-2-YL)prop-2-enenitrile
  • 2-[(Methoxyimino)methyl]-3-(1H-pyrrol-2-YL)acrylonitrile

Uniqueness

2-[(Methoxyimino)methyl]-3-(1H-pyrrol-2-YL)prop-2-enenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyimino group and the pyrrole ring allows for versatile reactivity and interaction with various molecular targets, making it valuable in research and industrial applications .

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

2-(methoxyiminomethyl)-3-(1H-pyrrol-2-yl)prop-2-enenitrile

InChI

InChI=1S/C9H9N3O/c1-13-12-7-8(6-10)5-9-3-2-4-11-9/h2-5,7,11H,1H3

InChI Key

WBVFUXYMPYQIBJ-UHFFFAOYSA-N

Canonical SMILES

CON=CC(=CC1=CC=CN1)C#N

Origin of Product

United States

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